Oxytroflavoside G

Phytochemistry Natural Product Structure Elucidation Flavonoid Chemistry

Confirming bioactivity in flavonoid SAR studies requires precise structural analogs-not class-level assumptions. Oxytroflavoside G (CAS 1391144-89-0) is a rhamnocitrin triglycoside with a branched 3-O-trisaccharide. Unlike related rhamnocitrin glycosides, it shows no NO inhibition (IC50 > 100 μM in RAW 264.7), making it an ideal negative control or specificity standard. Key applications include: - HPLC/LC-MS method validation for Oxytropis falcata authentication - Comparator in glycosylation-dependent activity studies - Preparative chromatography system calibration

Molecular Formula C34H42O19
Molecular Weight 754.7 g/mol
Cat. No. B12371949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxytroflavoside G
Molecular FormulaC34H42O19
Molecular Weight754.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O
InChIInChI=1S/C34H42O19/c1-11-20(37)24(41)27(44)32(48-11)47-10-18-22(39)26(43)31(53-33-28(45)25(42)21(38)12(2)49-33)34(51-18)52-30-23(40)19-16(36)8-15(46-3)9-17(19)50-29(30)13-4-6-14(35)7-5-13/h4-9,11-12,18,20-22,24-28,31-39,41-45H,10H2,1-3H3/t11-,12-,18+,20-,21-,22-,24+,25+,26-,27+,28+,31+,32+,33-,34-/m0/s1
InChIKeyJGDLCWFCXJLERP-DMXBUQNHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxytroflavoside G: A Differentiated Flavonol Triglycoside


Oxytroflavoside G (CAS 1391144-89-0, PubChem CID 60200370) is a flavonol triglycoside of the rhamnocitrin (7-O-methylkaempferol) class [1][2]. Its complex molecular structure consists of a rhamnocitrin aglycone core O-glycosidically linked to a specific branched trisaccharide chain: α-L-rhamnopyranosyl-(1→6)-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside [3]. With a molecular formula of C34H42O19 and a molecular weight of 754.69 g/mol, it is a highly polar phenolic compound characterized by a significant Topological Polar Surface Area (TPSA) of 293.00 Ų and a calculated XlogP of -1.70 [4][5]. Isolated from various plant sources including Magnolia utilis, Phoebe poilanei, and Oxytropis falcata, Oxytroflavoside G serves as a key reference standard in phytochemistry and natural product pharmacology [6][7].

Oxytroflavoside G: Why Substitution Fails


The selection of a specific natural product reference standard like Oxytroflavoside G cannot be based on generic class-level assumptions. Its precise biological activity is strictly determined by its unique chemical identity—a rhamnocitrin aglycone with a specific 1→6 and 1→2 branched trisaccharide at the 3-O position [1]. Even structurally close analogs, including other members of the oxytroflavoside family (e.g., Oxytroflavoside A, which has a 7-O-methylkaempferol core and an HMG moiety) or the rhamnetin-based champaluangosides, exhibit divergent pharmacological profiles. This is clearly demonstrated by direct comparative studies: while Oxytroflavoside G (and oxytroflavosides A-E, F) from O. falcata showed no anti-inflammatory activity (NO production inhibition) in LPS-induced RAW 264.7 cells, a structurally distinct rhamnocitrin glycoside (compound 11) from the same genus demonstrated potent inhibition with an IC50 of 9.91 μM [2][3]. This evidence firmly establishes that small structural variations lead to binary functional outcomes, making generic substitution a critical risk to experimental validity and reproducibility.

Oxytroflavoside G: Comparative Evidence


Rhamnocitrin Core vs. HMG-Modified Core

Oxytroflavoside G is differentiated from the primary 'oxytroflavoside' class by its aglycone core. While oxytroflavosides A-E are characterized by a 3-hydroxy-3-methylglutaryl (HMG) moiety attached to a kaempferol or 7-O-methylkaempferol core [1], Oxytroflavoside G possesses a rhamnocitrin (7-O-methylkaempferol) core without this acylating HMG group, and instead features a distinct branched trisaccharide [2]. This is not an interchangeable modification; the presence of the HMG group has been shown to influence biological activity and is a key chemotaxonomic marker [3].

Phytochemistry Natural Product Structure Elucidation Flavonoid Chemistry

Anti-Inflammatory Activity Dichotomy

A direct comparison of bioactivity from the same genus reveals a clear functional dichotomy. Oxytroflavoside G (as oxytroflavoside G, compound 7), isolated from Oxytropis falcata, was evaluated for its anti-inflammatory activity and exhibited no inhibitory effect on NO production in LPS-induced RAW 264.7 cells [1]. This is in stark contrast to another rhamnocitrin glycoside (compound 11) from the related species Oxytropis chiliophylla, which demonstrated potent inhibition with an IC50 value of 9.91 μM in LPS-induced BV-2 microglial cells [2].

Anti-inflammatory Rhamnocitrin Glycosides Oxytropis falcata BV-2 Microglia

Botanical Source Differentiation

The botanical origin of a natural product is not a minor detail; it is a critical specification for ensuring batch-to-batch consistency and authenticating material. Oxytroflavoside G has been reliably isolated and characterized from specific plants, including the leaves of Phoebe poilanei Kosterm [1], the leaves and twigs of Magnolia utilis [2], and the whole plant of Oxytropis falcata [3]. A patented isolation method explicitly details its purification from Oxytropis falcata [4]. This multi-source availability contrasts with other closely related compounds; for example, the anti-inflammatory rhamnocitrin glycoside (oxychilioflavonosides) was sourced exclusively from Oxytropis chiliophylla [5].

Botanical Authentication Chemotaxonomy Source Plant Identification Magnolia utilis Oxytropis falcata

Purity & Analytical Standards

For scientific procurement, the defined purity and analytical characterization are critical differentiators. Oxytroflavoside G is available as a research-grade standard with a specified purity of 98%, as confirmed by HPLC, and is accompanied by full analytical documentation including NMR and HPLC reports . This is in contrast to crude plant extracts or lower-purity fractions that may contain other oxytroflavosides or unknown flavonoids. For instance, separation studies on O. falcata have achieved purities over 98% for isolated oxytroflavosides, a threshold that distinguishes a reliable reference standard from a research tool [1].

Analytical Chemistry Quality Control Reference Standard HPLC Purity

Oxytroflavoside G: Application Scenarios


Negative Control for Anti-Inflammatory Assays

In high-throughput screening assays for NO production inhibition (e.g., in LPS-induced RAW 264.7 or BV-2 microglial cells), Oxytroflavoside G serves as an ideal negative control or specificity standard for the rhamnocitrin glycoside class. Its established lack of activity in such assays provides a crucial baseline to validate the assay's ability to differentiate between active and inactive structural analogs [1]. This ensures that positive hits from a library of similar flavonoids are not due to class-effect artifacts.

Chemotaxonomic Authentication Marker

Given its well-defined and distinct occurrence in key medicinal plants like Oxytropis falcata and Magnolia utilis [2][3], Oxytroflavoside G is a vital analytical standard for phytochemists and botanists. It is used to develop and validate HPLC or LC-MS methods for species authentication, quality control of herbal materials, and to differentiate between closely related species, such as O. falcata and O. chiliophylla, which have divergent chemical profiles [4].

SAR Studies of Rhamnocitrin Glycosides

Oxytroflavoside G is a critical comparator in SAR studies aimed at elucidating the pharmacophore responsible for specific activities among rhamnocitrin glycosides. By comparing its lack of anti-inflammatory activity with the potent IC50 of 9.91 μM exhibited by a structurally distinct rhamnocitrin glycoside (compound 11 from O. chiliophylla) [5], researchers can isolate the impact of specific glycosidic linkages and sugar moieties on biological function.

QC of Preparative Chromatography Methods

Patents describing the preparative-scale isolation of oxytroflavosides from Oxytropis falcata rely on high-purity standards like Oxytroflavoside G for method validation and quality control [6]. A 98% pure standard, with full analytical characterization, is essential for calibrating preparative HPLC systems and confirming the identity and purity of the isolated compound during scale-up processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxytroflavoside G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.